molecular formula C20H23FN4O4S B11113325 Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11113325
M. Wt: 434.5 g/mol
InChI Key: ZNCGMBGTAHWQFB-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a thiophene ring substituted with a carbamoyl group, a piperazine ring with a fluorophenyl group, and a methyl ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or carbamoyl chloride.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable halide precursor.

    Fluorophenyl Substitution: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function. The thiophene ring may also play a role in binding to specific proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-2-(2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-carbamoyl-2-(2-(4-(2-chloro-4-fluorobenzyl)piperazin-1-yl)acetamido)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the piperazine ring enhances its potential biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H23FN4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23FN4O4S/c1-12-16(20(28)29-2)19(30-17(12)18(22)27)23-15(26)11-24-7-9-25(10-8-24)14-5-3-13(21)4-6-14/h3-6H,7-11H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

ZNCGMBGTAHWQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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